molecular formula C21H26N4O5S2 B2985421 N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851978-17-1

N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2985421
CAS No.: 851978-17-1
M. Wt: 478.58
InChI Key: XOTAZCOTEAISDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a sulfonamide derivative featuring a hydrazinecarbonyl linker and a 4-methylbenzothiazole moiety. Its structure integrates a bis(2-methoxyethyl) sulfonamide group, which enhances solubility due to the polar methoxyethyl chains, and a methyl-substituted benzothiazole ring, a scaffold known for diverse bioactivities.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S2/c1-15-5-4-6-18-19(15)22-21(31-18)24-23-20(26)16-7-9-17(10-8-16)32(27,28)25(11-13-29-2)12-14-30-3/h4-10H,11-14H2,1-3H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTAZCOTEAISDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves multi-step organic synthesis. A common method begins with the formation of the benzo[d]thiazole core, typically via cyclization reactions involving ortho-aminothiophenols and carboxylic acids. This core is subsequently functionalized with a methyl group and further reacted with hydrazine to form the hydrazinecarbonyl derivative. The final steps include sulfonamide formation by reacting with appropriate sulfonyl chlorides under controlled temperature and pH conditions, followed by alkylation with methoxyethyl groups.

Industrial Production Methods: While laboratory-scale synthesis provides the fundamental pathways, industrial production often utilizes flow chemistry and catalytic processes to enhance efficiency. These methods ensure high yield and purity while adhering to environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: The compound can undergo oxidation at the benzo[d]thiazole ring or hydrazinecarbonyl moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may target the sulfonamide group or the hydrazinecarbonyl functionality, typically employing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the benzene ring or the methoxyethyl side chains.

Common Reagents and Conditions::
  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halides, amines, thiols.

Major Products Formed: These reactions often yield modified sulfonamides, hydrazine derivatives, or functionalized benzothiazoles, each with unique properties suitable for different applications.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a precursor for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of novel synthetic pathways.

Biology and Medicine: In biology, the sulfonamide group is known for its antibacterial properties, making this compound a candidate for pharmaceutical research targeting bacterial infections. It may also exhibit inhibitory activity against specific enzymes or receptors, potentially useful in cancer therapy or anti-inflammatory treatments.

Industry: The material science industry explores its application in developing polymers, dyes, and advanced materials due to its stable structural framework and reactive functional groups.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. The sulfonamide group can bind to enzyme active sites, inhibiting their activity, while the benzothiazole ring may intercalate with DNA or proteins, disrupting biological functions. These interactions involve hydrogen bonding, van der Waals forces, and covalent modifications, ultimately altering cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Substituents (Sulfonamide/Benzothiazole) Key IR Peaks (cm⁻¹) References
Target Compound Not explicitly provided ~420.5* N,N-bis(2-methoxyethyl)/4-methyl ~1663–1682 (C=O)
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS 851978-64-8) C₁₈H₂₀N₄O₄S₂ 420.5 N,N-dimethyl/4-ethoxy ~1663–1682 (C=O)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 497073-61-7) C₂₄H₃₁N₃O₄S₂ 497.6 N,N-diisobutyl/4-ethoxy ~1247–1255 (C=S)
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(N,N-diallylsulfamoyl)benzamide (CAS 850911-16-9) C₂₀H₂₀ClN₃O₃S₂ 473.0 N,N-diallyl/4-chloro-3-methyl ~1243–1258 (C=S)

*Molecular weight inferred from analog CAS 851978-64-8 (identical backbone).

Key Observations :

  • Sulfonamide Substituents : The bis(2-methoxyethyl) group in the target compound likely increases hydrophilicity compared to dimethyl (CAS 851978-64-8) or diisobutyl (CAS 497073-61-7) groups, which may reduce solubility .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s hydrazinecarbonyl group exhibits a strong C=O stretch (~1663–1682 cm⁻¹), similar to hydrazinecarbothioamides in . Absence of a C=S stretch (~1243–1258 cm⁻¹) distinguishes it from thioamide analogs like CAS 850911-16-9 .
  • NMR : The bis(2-methoxyethyl) groups would produce distinct methoxy (δ ~3.3–3.5 ppm) and methylene (δ ~3.5–3.7 ppm) signals, differentiating it from dimethyl or diisobutyl sulfonamides .

Research Findings and Implications

  • Synthetic Flexibility : The hydrazinecarbonyl linker allows modular substitution, enabling tuning of electronic and steric properties .
  • Stability : The target compound’s lack of tautomerism (unlike triazoles in ) may enhance stability under physiological conditions .
  • Design Considerations : Polar substituents (e.g., methoxyethyl) improve solubility but may reduce lipophilicity, impacting bioavailability.

Biological Activity

N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. Its unique structure features a benzenesulfonamide core, a hydrazinecarbonyl group, and methoxyethyl substituents. This complexity suggests a potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O5S2
  • Molecular Weight : 463.6 g/mol

The compound's structural features can be summarized in the following table:

Structural Feature Description
Sulfonamide Group Contains a sulfonyl group linked to an amine group, contributing to its biological activity.
Hydrazinecarbonyl Group Enhances reactivity and potential interactions with biological targets.
Methoxyethyl Substituents May influence solubility and bioavailability.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown significant antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) values for certain derivatives have been reported as low as 50 μg/mL against various pathogens, indicating high efficacy .

Anticancer Properties

The benzothiazole moiety is known for its anticancer potential. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. The unique combination of functional groups in this compound may enhance its selectivity and efficacy against cancer cells compared to simpler analogs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as kinases or proteases.
  • Receptor Interaction : The compound may interact with specific receptors, modulating cellular responses.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate antioxidant properties by scavenging ROS, which can contribute to their protective effects in cellular models .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole-containing compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values supporting their potential as therapeutic agents .

Anticancer Activity Assessment

In another study focusing on the anticancer properties of benzothiazole derivatives, several compounds were tested for their ability to inhibit cancer cell lines. The findings revealed that certain substitutions on the benzothiazole ring enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications could lead to improved therapeutic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.